molecular formula C18H26N2OS B3011186 (2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310221-85-1

(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B3011186
CAS No.: 2310221-85-1
M. Wt: 318.48
InChI Key: SDOBBNINYLMWPT-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a diazepane ring, a tetrahydrothiophene moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the tetrahydrothiophene group and the dimethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,5-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
  • (4-(4-Chlorophenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Uniqueness

(2,5-Dimethylphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-14-4-5-15(2)17(12-14)18(21)20-8-3-7-19(9-10-20)16-6-11-22-13-16/h4-5,12,16H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOBBNINYLMWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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